2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride 2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride MreB is an actin-like protein expressed in bacteria. It determines the rod shape of cells and has critical roles in cell division, chromosome segregation, and cell polarity. MreB perturbing compound A22 is a benzylisothiourea compound that interacts with the ATP binding site of MreB rapidly and reversibly. It blocks normal rod shape formation and inhibits chromosome partitioning in E. coli, inhibiting growth (MIC = 3.1 µg/ml). It interferes with chromosome segregation in C. crescentus by preventing MreB binding to chromosomes. In V. cholerae, A22 prevents the development of normal cell shape and alters nucleoid morphology.
Brand Name: Vulcanchem
CAS No.: 22816-60-0
VCID: VC21229964
InChI: InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
SMILES: C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl
Molecular Formula: C8H9Cl3N2S
Molecular Weight: 271.6 g/mol

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride

CAS No.: 22816-60-0

Cat. No.: VC21229964

Molecular Formula: C8H9Cl3N2S

Molecular Weight: 271.6 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride - 22816-60-0

Specification

Description MreB is an actin-like protein expressed in bacteria. It determines the rod shape of cells and has critical roles in cell division, chromosome segregation, and cell polarity. MreB perturbing compound A22 is a benzylisothiourea compound that interacts with the ATP binding site of MreB rapidly and reversibly. It blocks normal rod shape formation and inhibits chromosome partitioning in E. coli, inhibiting growth (MIC = 3.1 µg/ml). It interferes with chromosome segregation in C. crescentus by preventing MreB binding to chromosomes. In V. cholerae, A22 prevents the development of normal cell shape and alters nucleoid morphology.
CAS No. 22816-60-0
Molecular Formula C8H9Cl3N2S
Molecular Weight 271.6 g/mol
IUPAC Name (3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride
Standard InChI InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Standard InChI Key VBJNMXMOMSWRDV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl
Canonical SMILES C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl

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